1-Propanol, 2-methyl-2-[(2-methyl-2-propenyl)oxy]-
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Overview
Description
2,2,5-Trimethyl-3-oxa-5-hexen-1-ol is an organic compound with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol . It is characterized by its unique structure, which includes an oxa-hexene backbone with three methyl groups attached. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethyl-3-oxa-5-hexen-1-ol typically involves the reaction of 2-methyl-2-propen-1-ol with 2-methyl-2-propenyl ether under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of 2,2,5-Trimethyl-3-oxa-5-hexen-1-ol is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,5-Trimethyl-3-oxa-5-hexen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2,2,5-Trimethyl-3-oxa-5-hexen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism of action of 2,2,5-Trimethyl-3-oxa-5-hexen-1-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, its antimicrobial activity may result from disrupting the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-propen-1-ol
- 2-Methyl-2-propenyl ether
- 2,2-Dimethyl-3-oxa-5-hexen-1-ol
Uniqueness
Compared to similar compounds, 2,2,5-Trimethyl-3-oxa-5-hexen-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .
Properties
CAS No. |
54004-45-4 |
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Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-methyl-2-(2-methylprop-2-enoxy)propan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-7(2)5-10-8(3,4)6-9/h9H,1,5-6H2,2-4H3 |
InChI Key |
VIYJKNBZRRVSLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC(C)(C)CO |
Origin of Product |
United States |
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